Allylpalladium(II) chloride dimer

Catalog No.
S661819
CAS No.
12012-95-2
M.F
C6H10Cl2Pd2
M. Wt
365.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allylpalladium(II) chloride dimer

CAS Number

12012-95-2

Product Name

Allylpalladium(II) chloride dimer

IUPAC Name

palladium(2+);prop-1-ene;dichloride

Molecular Formula

C6H10Cl2Pd2

Molecular Weight

365.9 g/mol

InChI

InChI=1S/2C3H5.2ClH.2Pd/c2*1-3-2;;;;/h2*3H,1-2H2;2*1H;;/q2*-1;;;2*+2/p-2

InChI Key

PENAXHPKEVTBLF-UHFFFAOYSA-L

SMILES

[CH2-]C=C.[CH2-]C=C.Cl[Pd+].Cl[Pd+]

Canonical SMILES

[CH2-]C=C.[CH2-]C=C.[Cl-].[Cl-].[Pd+2].[Pd+2]

Isomeric SMILES

[CH2-]C=C.[CH2-]C=C.Cl[Pd+].Cl[Pd+]

Heck Reaction

One of the most prominent applications of APdCl2 is its role as a catalyst in the Heck reaction. This reaction allows for the formation of carbon-carbon bonds between an alkene (containing a double bond) and an aryl or vinyl halide (compounds containing a halogen atom bonded to an aromatic ring or vinyl group). APdCl2 facilitates the insertion of the alkene moiety into the carbon-halogen bond, leading to the desired product.

The Heck reaction has numerous applications in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.

Cross-coupling reactions

Beyond the Heck reaction, APdCl2 also finds use in other cross-coupling reactions, where two different carbon chains are linked. Examples include the Suzuki-Miyaura coupling, which involves the coupling of an organoboron compound with an aryl or vinyl halide, and the Buchwald-Hartwig coupling, which involves the coupling of an amine or amide with an aryl or vinyl halide.

These reactions offer a powerful tool for constructing complex organic molecules with precise control over the carbon skeleton. ,

Synthesis of various organic compounds

APdCl2 serves as a catalyst in the synthesis of diverse organic compounds beyond those formed through cross-coupling reactions. For instance, it can be used to prepare:

  • Cationic palladium catalysts: These catalysts are employed in various organic transformations, including the microwave-assisted Heck arylation, offering advantages like faster reaction times and improved yields.
  • N-heterocyclic carbene (NHC)-palladium complexes: These complexes function as efficient catalysts for Suzuki-Miyaura cross-coupling reactions, particularly for the coupling of aryl bromides and activated aryl chlorides.
  • 1,4-diallyl-1,2-dihydroisoquinolines: These heterocyclic compounds possess potential biological activities, and APdCl2 can be utilized for their efficient synthesis.

Allylpalladium(II) chloride dimer is a yellow powder with the chemical formula C6H10Cl2Pd2\text{C}_6\text{H}_{10}\text{Cl}_2\text{Pd}_2 and a molecular weight of 365.89 g/mol. This compound is recognized for its role as a catalyst in various organic reactions, particularly the Heck reaction, which involves the coupling of alkenes with aryl halides. The structure of allylpalladium(II) chloride dimer can be represented as [(η3C3H5)PdCl]2[(η^3-\text{C}_3\text{H}_5)\text{PdCl}]_2, indicating that it features two palladium centers coordinated to allyl groups and chloride ligands .

In palladium-catalyzed reactions, allylpalladium chloride dimer undergoes a catalytic cycle. The π-allyl ligand undergoes oxidative addition with the aryl or vinyl halide, generating a σ-allyl palladium intermediate. This intermediate then undergoes reductive elimination, forming the desired coupled product and regenerating the palladium catalyst for another cycle.

Allylpalladium chloride dimer should be handled with care in a well-ventilated fume hood. It is considered a potential irritant and may cause skin or eye problems upon contact. Additionally, palladium compounds can be harmful upon prolonged exposure []. Always consult the safety data sheet (SDS) before handling this compound.

  • Heck Reaction: It facilitates the coupling of alkenes with aryl halides, allowing for the formation of substituted alkenes.
  • Asymmetric Allylic Alkylation: The compound serves as a precatalyst for enantioselective reactions, enabling the introduction of chiral centers.
  • Cross-Coupling Reactions: It is utilized as a palladium source in various cross-coupling methodologies, including Suzuki-Miyaura reactions.
  • Hydrosilylation of Olefins: Allylpalladium(II) chloride dimer can be employed in hydrosilylation processes, enhancing reaction selectivity .

The synthesis of allylpalladium(II) chloride dimer typically involves the following reaction:

2Na2PdCl4+2CH2=CHCH2Cl+2CO+2H2O(C3H5)2Pd2Cl2+4NaCl+2CO2+4HCl2\text{Na}_2\text{PdCl}_4+2\text{CH}_2=\text{CHCH}_2\text{Cl}+2\text{CO}+2\text{H}_2\text{O}\rightarrow (\text{C}_3\text{H}_5)_2\text{Pd}_2\text{Cl}_2+4\text{NaCl}+2\text{CO}_2+4\text{HCl}

In this process, palladium(II) chloride reacts with allyl chloride and carbon monoxide in an aqueous methanol solution to yield the dimeric compound .

Allylpalladium(II) chloride dimer finds extensive use in synthetic organic chemistry:

  • Catalyst for Cross-Coupling Reactions: It is widely used in reactions such as the Buchwald-Hartwig coupling and Suzuki-Miyaura coupling.
  • Synthesis of Complex Molecules: The compound aids in the preparation of various organic compounds, including 1,4-diallyl-1,2-dihydroisoquinolines.
  • Green Chemistry: Its application in greener synthetic methods highlights its importance in sustainable chemistry practices .

Interaction studies involving allylpalladium(II) chloride dimer often focus on its reactivity with various substrates in catalytic processes. Research has shown that it can interact effectively with different ligands and substrates to facilitate selective transformations. Its ability to participate in diverse reactions makes it a valuable component in transition metal catalysis .

Allylpalladium(II) chloride dimer shares similarities with other palladium complexes but exhibits unique characteristics due to its specific ligand environment. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
Palladium(II) acetateC4H6O4Pd\text{C}_4\text{H}_6\text{O}_4\text{Pd}Used in cross-coupling reactions
Bis(triphenylphosphine)palladium(II) chlorideC36H30ClPd\text{C}_{36}\text{H}_{30}\text{Cl}\text{Pd}Commonly used catalyst for various reactions
Palladium(II) chloridePdCl2\text{PdCl}_2A precursor for many palladium complexes
Diallylpalladium(II) dichlorideC6H10Cl2Pd\text{C}_6\text{H}_{10}\text{Cl}_2\text{Pd}Similar reactivity but different ligand structure

The uniqueness of allylpalladium(II) chloride dimer lies in its specific coordination environment and its effectiveness as a catalyst in asymmetric transformations and cross-coupling reactions .

Hydrogen Bond Acceptor Count

4

Exact Mass

365.82333 g/mol

Monoisotopic Mass

363.82292 g/mol

Heavy Atom Count

10

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (16.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (91.84%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (10.2%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (91.84%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (79.59%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

12012-95-2

Wikipedia

Allylpalladium_chloride_dimer

Dates

Modify: 2023-08-15

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